Superior Functional Potency Over Icatibant in Rat Smooth Muscle Contractility Assays
In rat isolated tissue preparations, MEN16132 demonstrated significantly greater functional antagonist potency (pKB) than the peptide antagonist icatibant, despite showing slightly lower binding affinity (pKi) [1]. This divergence underscores the importance of evaluating functional blockade beyond simple receptor occupancy.
| Evidence Dimension | Functional Antagonist Potency (pKB) |
|---|---|
| Target Compound Data | pKB 9.7 (uterus), pKB 9.7 (urinary bladder) |
| Comparator Or Baseline | Icatibant: pKB 8.8 (uterus), pKB 8.0 (urinary bladder) |
| Quantified Difference | Approximately 10-fold more potent in both tissues (uterus and bladder) |
| Conditions | Bradykinin-induced contractility in isolated rat uterine and urinary bladder smooth muscle preparations |
Why This Matters
This demonstrates that MEN16132 provides more effective functional blockade of B2R-mediated smooth muscle contraction than icatibant at a given concentration, a critical consideration for ex vivo and in vivo studies of tissue contractility.
- [1] Meini S, Cucchi P, Catalani C, Bellucci F, Santicioli P, Giuliani S, Maggi CA. Pharmacological characterization of the bradykinin B2 receptor antagonist MEN16132 in rat in vitro bioassays. Eur J Pharmacol. 2009 Aug 1;615(1-3):10-6. View Source
